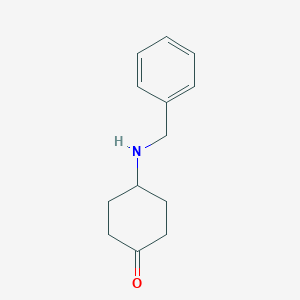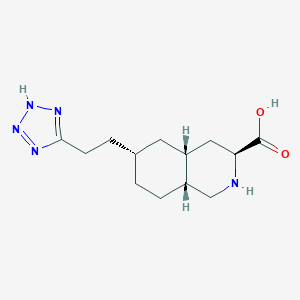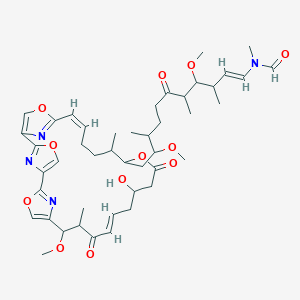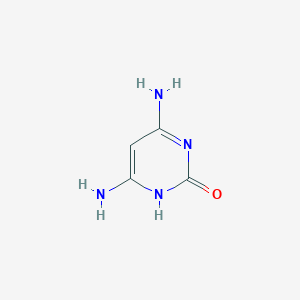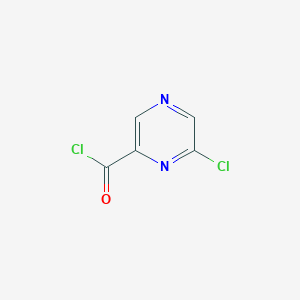![molecular formula C17H28N4O2 B115782 Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate CAS No. 147539-20-6](/img/structure/B115782.png)
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate
概要
説明
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in the activation of B cells and is implicated in various autoimmune and inflammatory diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases.
作用機序
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate binds to the active site of BTK and inhibits its activity by preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the suppression of B cell activation and proliferation, as well as the modulation of the immune response and reduction of inflammation.
生化学的および生理学的効果
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has been shown to have a potent and selective inhibitory effect on BTK activity in vitro and in vivo. It has also been shown to reduce B cell proliferation and survival, as well as modulate the immune response and reduce inflammation. Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has a favorable pharmacokinetic profile and is well-tolerated in preclinical and clinical studies.
実験室実験の利点と制限
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has several advantages for lab experiments, including its potent and selective inhibition of BTK activity, favorable pharmacokinetic profile, and well-tolerated nature. However, there are also some limitations to the use of Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate in lab experiments, including its cost and availability, as well as the need for specialized equipment and expertise for synthesis and characterization.
将来の方向性
There are several future directions for the study of Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate, including the evaluation of its efficacy and safety in clinical trials for the treatment of B cell malignancies and autoimmune diseases. Other potential future directions include the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as the investigation of the role of BTK in other diseases and biological processes. Overall, Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate represents a promising therapeutic option for the treatment of B cell malignancies and autoimmune diseases, and further research is needed to fully understand its potential applications.
科学的研究の応用
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation and survival. Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has also been shown to modulate the immune response and reduce inflammation in various animal models.
特性
CAS番号 |
147539-20-6 |
|---|---|
製品名 |
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate |
分子式 |
C17H28N4O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H28N4O2/c1-5-8-18-14-7-6-9-19-15(14)20-10-12-21(13-11-20)16(22)23-17(2,3)4/h6-7,9,18H,5,8,10-13H2,1-4H3 |
InChIキー |
AHEHSSRHLXDEAI-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
正規SMILES |
CCCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
同義語 |
1-((1,1-DIMETHYLETHOXY)CARBONYL)-4-(3-(PROPYLAMINO)-2-PYRIDYL)-PIPERAZINE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


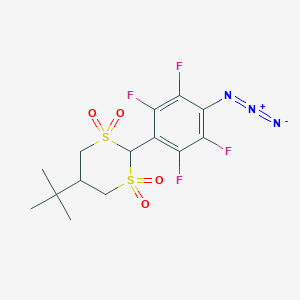
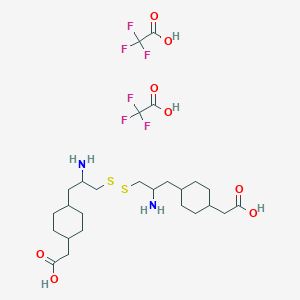
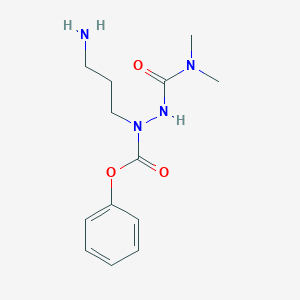
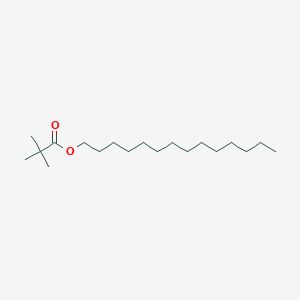
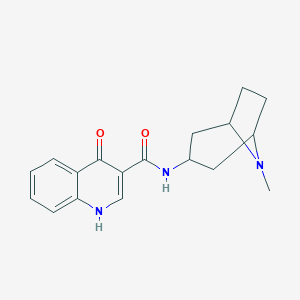
![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
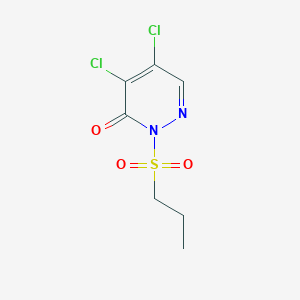
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
